molecular formula C25H26NO6PS B287875 diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate

diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate

Cat. No. B287875
M. Wt: 499.5 g/mol
InChI Key: CXQDCJLUFMRZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate, commonly known as DIPO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPO is a phosphonate ester that belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

DIPO works by inhibiting the activity of enzymes that play a crucial role in various physiological processes. It binds to the active site of the enzyme and prevents it from catalyzing the chemical reaction. This inhibition leads to a decrease in the concentration of the enzyme's substrate, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
DIPO has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which can lead to an increase in the concentration of acetylcholine in the brain. This increase can have a positive effect on cognitive functions and memory. DIPO has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DIPO has several advantages for use in laboratory experiments, including its high potency and selectivity towards specific enzymes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of DIPO is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DIPO, including the development of more potent and selective analogs. Additionally, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Research on the pharmacokinetics and toxicity of DIPO is also needed to determine its safety and efficacy for use in humans.

Synthesis Methods

DIPO can be synthesized using a multi-step process that involves the reaction of 3-phenoxyaniline with 1H-indole-2-carboxylic acid, followed by the addition of diethylphosphite and phenylsulfonyl chloride. The reaction is carried out under controlled conditions, and the final product is obtained by purification and crystallization.

Scientific Research Applications

DIPO has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are important targets for the development of drugs that can be used to treat various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.

properties

Product Name

diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate

Molecular Formula

C25H26NO6PS

Molecular Weight

499.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(diethoxyphosphorylmethyl)-3-phenoxyindole

InChI

InChI=1S/C25H26NO6PS/c1-3-30-33(27,31-4-2)19-24-25(32-20-13-7-5-8-14-20)22-17-11-12-18-23(22)26(24)34(28,29)21-15-9-6-10-16-21/h5-18H,3-4,19H2,1-2H3

InChI Key

CXQDCJLUFMRZRD-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4)OCC

Canonical SMILES

CCOP(=O)(CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4)OCC

Origin of Product

United States

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